molecular formula C25H33N7O B2525227 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide CAS No. 1021094-12-1

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide

Cat. No.: B2525227
CAS No.: 1021094-12-1
M. Wt: 447.587
InChI Key: VCMAYUPFKKCEGL-UHFFFAOYSA-N
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Description

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide is a compound of interest in medicinal chemistry and pharmacology. Its unique structure combines several functional groups which provide it with interesting pharmacodynamic properties, potentially useful in a variety of biological and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide can be achieved through a multi-step organic reaction process:

  • Formation of Pyrazolopyrimidine Core: : The initial step typically involves the cyclization of suitable starting materials to form the pyrazolo[3,4-d]pyrimidine scaffold.

  • Substitution with Piperazine: : The pyrazolopyrimidine is then reacted with 4-benzylpiperazine under appropriate conditions to introduce the piperazine group.

  • Attachment of Ethyl Linker: : The next step involves linking the piperazine derivative with an ethyl group.

  • Introduction of Acetamide Group: : Finally, the ethyl-linked compound is reacted with 2-cyclopentylacetyl chloride to form the final acetamide product.

Industrial Production Methods

Scaling up for industrial production would require optimizing the above synthetic route for efficiency, yield, and cost-effectiveness. Typically, this involves the use of continuous flow reactors, high-purity reagents, and robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the benzyl position of the piperazine ring.

  • Reduction: : The nitrogens in the pyrazolo[3,4-d]pyrimidine core can be reduced under certain conditions.

  • Substitution: : Various nucleophilic substitution reactions can be performed on this compound, particularly at the positions adjacent to the piperazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Strong nucleophiles such as alkyl halides or amines.

Major Products Formed

The products from these reactions depend on the specific conditions and reagents used, but may include oxidized benzyl derivatives, reduced pyrazolopyrimidine cores, and various substituted piperazine analogs.

Scientific Research Applications

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide has a variety of applications in scientific research:

  • Chemistry: : Used as a ligand in coordination chemistry and catalysis studies.

  • Biology: : Acts as an inhibitor or modulator of specific biological pathways, useful in cell signaling studies.

  • Medicine: : Investigated for its potential therapeutic effects in neuropsychiatric disorders, given its interaction with central nervous system receptors.

  • Industry: : Used in the development of new pharmaceuticals and as a template for designing analogs with improved efficacy.

Mechanism of Action

The mechanism by which N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide exerts its effects involves interaction with specific molecular targets:

  • Receptor Binding: : It binds to receptors in the central nervous system, modulating their activity.

  • Pathways Involved: : Key pathways include those associated with neurotransmitter release and uptake, affecting mood, cognition, and behavior.

Comparison with Similar Compounds

This compound can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:

  • N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclohexylacetamide: : A similar compound but with a phenyl instead of a benzyl group, altering its pharmacokinetic profile.

  • N-(2-(4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopropylacetamide: : A methyl variant providing different binding affinities and activities.

Each of these compounds has unique properties that make them valuable for different research and industrial applications, highlighting the versatility and adaptability of the pyrazolo[3,4-d]pyrimidine scaffold.

That's the lowdown on N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide. Whew! Quite a mouthful, isn't it?

Properties

IUPAC Name

N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N7O/c33-23(16-20-6-4-5-7-20)26-10-11-32-25-22(17-29-32)24(27-19-28-25)31-14-12-30(13-15-31)18-21-8-2-1-3-9-21/h1-3,8-9,17,19-20H,4-7,10-16,18H2,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMAYUPFKKCEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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